molecular formula C8H8BrF2NO2 B6193258 4-bromo-2-(difluoromethoxy)-6-methoxyaniline CAS No. 2091424-37-0

4-bromo-2-(difluoromethoxy)-6-methoxyaniline

Cat. No.: B6193258
CAS No.: 2091424-37-0
M. Wt: 268.1
InChI Key:
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Description

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is an organic compound with the molecular formula C8H8BrF2NO2 It is a derivative of aniline, featuring bromine, difluoromethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(difluoromethoxy)-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-6-methoxyaniline under controlled conditions. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically performed at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(difluoromethoxy)-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, difluoromethoxy, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an aniline group.

    4-Bromo-2,5-dimethoxyphenethylamine: Features a phenethylamine backbone with methoxy groups.

Uniqueness

4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or catalysts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(difluoromethoxy)-6-methoxyaniline involves the introduction of a bromine atom, a difluoromethoxy group, and a methoxy group onto an aniline ring.", "Starting Materials": [ "4-nitroaniline", "Bromine", "Difluoromethoxychloride", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitroaniline to 4-aminoaniline using sodium methoxide in methanol", "Step 2: Bromination of 4-aminoaniline using bromine in hydrochloric acid to form 4-bromoaniline", "Step 3: Protection of the amino group in 4-bromoaniline using difluoromethoxychloride in the presence of sodium bicarbonate to form 4-bromo-2-(difluoromethoxy)aniline", "Step 4: Methylation of 4-bromo-2-(difluoromethoxy)aniline using sodium methoxide in methanol to form 4-bromo-2-(difluoromethoxy)-6-methoxyaniline", "Step 5: Purification of the final product using water and sodium chloride" ] }

CAS No.

2091424-37-0

Molecular Formula

C8H8BrF2NO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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